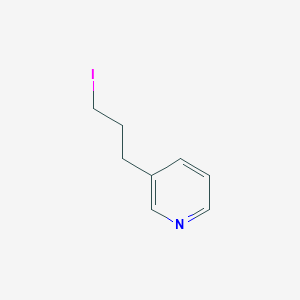

3-(3-Iodopropyl)pyridine

Description

Structural Context within Pyridine (B92270) Derivatives

3-(3-Iodopropyl)pyridine belongs to the vast family of pyridine derivatives. Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound where one methine group (=CH−) in a benzene (B151609) ring is replaced by a nitrogen atom. tandfonline.com This substitution makes pyridine and its derivatives important in various fields, including medicinal chemistry. tandfonline.comnih.gov The structure of this compound is characterized by a propyl chain attached to the third position of the pyridine ring, with a terminal iodine atom. This specific substitution pattern influences the electronic properties and reactivity of the molecule.

The pyridine ring itself can act as a base and a nucleophile, while the side chain offers a site for various chemical transformations. The position of the substituent on the pyridine ring is crucial; in this case, the 3-position is less electron-deficient than the 2- and 4-positions, which can influence its reactivity in certain reactions. scribd.comslideshare.net

Significance of Iodinated Organic Compounds in Synthetic Chemistry

Organic compounds containing iodine, such as this compound, are highly valued in synthetic chemistry. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. acs.org This property is fundamental to the utility of this compound, as the iodide can be readily displaced by a wide range of nucleophiles to introduce new functional groups.

Furthermore, organoiodine compounds are premier electrophilic partners in numerous metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Negishi reactions. acs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of complex organic molecules, natural products, and pharmaceuticals. acs.orgnih.gov The presence of the iodine atom in this compound thus opens up a vast landscape of potential chemical transformations.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a building block in organic synthesis. Its bifunctional nature—a pyridine ring and a reactive alkyl iodide—allows for sequential or one-pot reactions to construct diverse molecular scaffolds.

One major research trajectory involves the use of this compound in the synthesis of novel compounds with potential biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and antifungal activities. nih.govresearchgate.netsciencepublishinggroup.com By using this compound as a starting material, chemists can introduce various substituents onto the propyl chain or modify the pyridine ring to create libraries of new compounds for biological screening. For instance, it can be used in the N-alkylation of other nitrogen-containing heterocycles to create more complex structures. researchgate.net

Another significant area of research is its use in the development of new ligands for catalysis or new materials with specific electronic or photophysical properties. The pyridine nitrogen can coordinate to metal centers, and the reactive iodide allows for the attachment of the molecule to surfaces or polymers.

Data Table

| Property | Value |

| Chemical Formula | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol |

| CAS Number | 208167-84-4 |

| SMILES | C1=CC(CCCN)C=NC=1 |

Structure

3D Structure

Properties

CAS No. |

208167-84-4 |

|---|---|

Molecular Formula |

C8H10IN |

Molecular Weight |

247.08 g/mol |

IUPAC Name |

3-(3-iodopropyl)pyridine |

InChI |

InChI=1S/C8H10IN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 |

InChI Key |

WDSKLPKCQAOHBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCI |

Origin of Product |

United States |

Synthetic Strategies for 3 3 Iodopropyl Pyridine and Its Precursors

Approaches to C-3 Functionalization of the Pyridine (B92270) Core

Achieving substitution specifically at the C-3 position of pyridine is a significant challenge in heterocyclic chemistry. researchgate.netacs.org The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming nucleophiles or radicals primarily to the C-2, C-4, and C-6 positions. Overcoming this inherent reactivity requires specialized strategies.

Direct C-H Functionalization Methodologies

Direct C-H functionalization is an atom-economical approach for creating C-C bonds, minimizing the need for pre-functionalized starting materials. rsc.org However, the selective functionalization of pyridine at the C-3 position is difficult due to its electronic properties. researchgate.netnih.gov While methods for C-2 and C-4 functionalization are more common, C-3 functionalization often requires overcoming significant reactivity and regioselectivity hurdles. researchgate.netacs.org

Recent advancements have explored various catalytic systems to achieve this transformation. Strategies often involve a dearomatization-rearomatization sequence. For instance, the use of Zincke imine intermediates, formed from the reaction of pyridine with specific reagents, allows for subsequent regioselective amination at the C-3 position under photochemical conditions. researchgate.net Another approach involves the formation of a nucleophilic 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate, which can then react with electrophiles to afford C-3 functionalized pyridines after oxidation. researchgate.net Furthermore, photocatalyzed methods using tetrabutylammonium (B224687) decatungstate (TBADT) have shown some potential for the C-H functionalization of 3-alkylpyridines, although reactions at the α-C-H bond proceed reluctantly compared to non-benzylic positions. acs.org

Cycloaddition and Cyclocondensation Routes to Substituted Pyridines

An alternative to functionalizing an existing pyridine ring is to construct the ring with the desired substituent pattern from acyclic precursors. Cycloaddition and cyclocondensation reactions are powerful tools for this purpose, offering high degrees of control over the final structure. researchgate.netcore.ac.uk

[2+2+2] Cycloaddition: This method involves the cobalt-catalyzed cycloaddition of diynes with nitriles to form multi-substituted pyridines. bohrium.com It is a versatile and efficient strategy for creating a wide variety of pyridine derivatives under mild conditions. bohrium.com

[4+2] Cycloaddition (Diels-Alder Reactions): The inverse electron demand aza-Diels-Alder reaction of 1,2,4-triazines with alkynes is a well-studied method for pyridine synthesis. whiterose.ac.uknih.gov Traditionally, this reaction requires harsh conditions and often results in low yields and poor regioselectivity when using simple alkynes. whiterose.ac.uk To overcome these limitations, directed cycloaddition strategies have been developed. By using alkynylboranes that form a Lewis acid-base complex with a Lewis basic directing group on the triazine, the reaction can proceed under much milder conditions (e.g., 40°C) with complete and predictable regiocontrol. nih.gov

[3+3] Cycloaddition: An organocatalyzed, formal [3+3] cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. researchgate.net

Cyclocondensation Reactions: Classical methods like the Bohlmann-Rahtz pyridine synthesis involve the cyclocondensation of enamines with alkynones. core.ac.uk Modified one-pot, three-component versions of this reaction, combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, can proceed with total regiochemical control to give polysubstituted pyridines in good yields without an additional acid catalyst. core.ac.uk Another versatile approach is a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids to produce highly substituted pyridin-4-ols. chim.it

Palladium-Catalyzed Coupling Reactions for Pyridine C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov For pyridine functionalization, these reactions typically involve coupling an organometallic reagent with a halogenated pyridine.

To synthesize a 3-alkylpyridine, a common strategy would involve the Suzuki-Miyaura coupling of a 3-halopyridine (e.g., 3-bromopyridine) with an alkylboronic acid or ester. While the Suzuki-Miyaura reaction is widely used, its application to pyridine systems can be challenging, particularly for 2-substituted pyridines, due to the instability and low reactivity of the corresponding pyridine-boronates. rsc.org However, 3-substituted pyridines are generally more amenable. An alternative involves using pyridine sulfinates as nucleophilic coupling partners. rsc.org Pyridine-3-sulfinates react efficiently with aryl halides in the presence of a palladium catalyst and a base like potassium carbonate to yield 3-arylated pyridines. rsc.org More recently, pyridyl pyrimidylsulfones have been introduced as latent pyridyl nucleophiles for cross-coupling, which generate the reactive sulfinate in situ. acs.org

Intramolecular palladium-catalyzed C-H arylation has also been used to create fused heterocyclic systems containing a pyridine ring, demonstrating the feasibility of activating C-H bonds on the pyridine core for C-C bond formation. beilstein-journals.org

Introduction of the Propyl Chain and Iodination Strategies

Once the C-3 position of the pyridine ring is appropriately functionalized, the next phase involves building the three-carbon side chain and converting its terminal functional group to iodide.

Carbon-Carbon Bond Formation for Alkyl Side Chains

The introduction of the propyl chain can be achieved through various standard C-C bond-forming reactions. For instance, if a precursor like 3-cyanopyridine (B1664610) is synthesized via a cyclocondensation route cdnsciencepub.com, the cyano group can be subjected to a Grignard reaction with an ethyl magnesium halide, followed by reduction, to form a propyl group. Alternatively, starting with 3-pyridinecarboxaldehyde, a Wittig reaction with an ethylidene phosphorane would yield 3-(prop-1-en-1-yl)pyridine, which can then be reduced to the propyl side chain. A direct approach to a functionalized propyl chain involves the alkylation of ethyl benzoylacetate with 3-(3-iodopropyl)pyridine itself, demonstrating the utility of the target compound as a building block. beilstein-journals.org The synthesis of related structures like 4-[3-(Pyridin-2-yl)propyl]pyridine involves connecting two pyridine rings with a three-carbon propyl chain, highlighting the modularity of these synthetic approaches.

A very common and direct precursor for the final iodination step is 3-pyridinepropanol (B147451). vanderbilt.eduvanderbilt.edunih.gov This alcohol can be prepared through methods such as the reduction of 3-pyridinepropanoic acid or its esters.

Iodination of Alcohols or Halogen Exchange Reactions (e.g., Finkelstein reaction)

The final step in the synthesis of this compound is the introduction of the iodine atom. This is typically accomplished via one of two primary methods:

Iodination of an Alcohol: The precursor 3-pyridinepropanol can be directly converted to this compound. vanderbilt.edu A common method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) and iodine. A reported synthesis of a related compound, 1-(3-iodopropyl)-3-phenoxy benzene (B151609), utilized iodine and triphenylphosphine in the presence of imidazole (B134444) and potassium iodide. asianpubs.org

Halogen Exchange (Finkelstein Reaction): The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from alkyl chlorides or bromides. wikipedia.orgorganic-chemistry.org The reaction involves treating an alkyl halide with an excess of sodium iodide (NaI) in acetone (B3395972). wikipedia.orgiitk.ac.in The success of the reaction is driven by Le Chatelier's principle: sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution, driving the equilibrium towards the formation of the alkyl iodide. wikipedia.orgadichemistry.com Therefore, a precursor like 3-(3-bromopropyl)pyridine (B34668) or 3-(3-chloropropyl)pyridine (B1606993) can be efficiently converted to this compound using this method. acs.org The synthesis of a related pyridinium (B92312) salt, 3-carbamoyl-N-(3-iodopropyl)pyridinium iodide, has been achieved by reacting nicotinamide (B372718) with diiodopropane, showcasing the reactivity of iodo-propyl chains in forming such compounds. srce.hr

Interactive Data Table: Finkelstein Reaction Conditions

This table summarizes typical conditions for the Finkelstein reaction, a key method for synthesizing alkyl iodides.

| Alkyl Halide Precursor | Reagent | Solvent | Key Feature | Product | Citation |

| Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl/NaBr drives the reaction | Alkyl Iodide | wikipedia.org |

| 5-Bromovaleric acid ethyl ester | Sodium Iodide (NaI) | Acetone | Classic example of halide exchange | 5-Iodovaleric acid ethyl ester | wikipedia.org |

| 5-Phenyl-5-(3-bromopropyl)barbituric acid | Sodium Iodide (NaI) | Acetone | Synthesis of an iodopropyl derivative | 5-Phenyl-5-(3-iodopropyl)barbituric acid | acs.org |

| Alkyl Chloride | Potassium Fluoride (KF) | Dimethyl formamide | Variant for producing alkyl fluorides | Alkyl Fluoride | wikipedia.org |

Multi-Step Synthesis of this compound

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound from readily available starting materials. udel.edu This typically involves a series of reactions that introduce or modify functional groups in a controlled manner.

Sequential Functionalization Approaches

A common strategy for the synthesis of this compound involves the initial preparation of a precursor molecule, which is then converted to the desired product through a series of functional group transformations.

One documented pathway begins with the quaternization of a pyridine derivative. For instance, pyridine-3-aldoxime or nicotinamide can be reacted with a dihaloalkane, such as 1,3-diiodopropane (B1583150), to form a quaternary pyridinium salt. srce.hr This initial step introduces the three-carbon chain to the pyridine ring. Subsequent chemical modifications would then be necessary to convert the functional group at the end of the propyl chain to an iodide.

Another approach starts from a different precursor, such as 3-phenoxybenzaldehyde. A four-step synthesis has been reported to produce 1-(3-iodopropyl)-3-phenoxybenzene, a related iodoalkyl-aromatic compound. asianpubs.org This sequence involves:

Condensation with malonic acid in the presence of piperidine (B6355638) and pyridine. asianpubs.org

Esterification with methanol (B129727) and p-toluene sulfonic acid. asianpubs.org

Reduction of the resulting ester with sodium borohydride (B1222165) to the corresponding alcohol. asianpubs.org

Iodination of the alcohol using iodine and triphenylphosphine. asianpubs.org

A similar iodination step, converting a propanol (B110389) to an iodopropane, is also seen in the synthesis of 2-(3-Iodopropyl)-5-methoxymethoxy-4,6,7-trimethyl-1,3-benzoxathiole. In this case, 3-(5-methoxymethoxy-4,6,7-trimethyl-1,3-benzoxathiole-2-yl)propanol is treated with triphenylphosphine and iodine in a mixture of benzene and pyridine. prepchem.com

These examples highlight a general strategy where a pyridine ring with a three-carbon side chain ending in a hydroxyl group is a key intermediate. This alcohol can then be converted to the corresponding iodide.

Optimized Reaction Conditions and Yield Considerations

In the synthesis of quaternary pyridinium salts, microwave-assisted synthesis in acetone has been shown to be significantly faster and provide higher yields compared to conventional heating methods. srce.hr For example, the reaction of pyridine derivatives with dihaloalkanes under microwave irradiation can be completed in a much shorter time frame. srce.hr

The table below summarizes the reaction conditions and yields for a representative multi-step synthesis of a related iodoalkyl-aromatic compound, which illustrates the principles applicable to the synthesis of this compound.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Phenoxybenzaldehyde, Malonic acid | Piperidine, Pyridine | (E)-3-(3-Phenoxyphenyl)-2-propenoic acid | 82.5 |

| 2 | (E)-3-(3-Phenoxyphenyl)-2-propenoic acid, Methanol | p-Toluene sulfonic acid | (E)-Methyl 3-(3-phenoxyphenyl)-2-propenoate | 93.6 |

| 3 | (E)-Methyl 3-(3-phenoxyphenyl)-2-propenoate | Sodium borohydride, Polyethylene glycol | 3-(3-Phenoxyphenyl)propan-1-ol | 77.2 |

| 4 | 3-(3-Phenoxyphenyl)propan-1-ol | Iodine, Triphenylphosphine, Potassium iodide, Imidazole | 1-(3-Iodopropyl)-3-phenoxybenzene | 93.2 |

| Overall | 55.6 |

Table 1: Example of a multi-step synthesis of an iodoalkyl-aromatic compound with corresponding yields. asianpubs.org

Green Chemistry and Sustainable Synthetic Methodologies for Pyridine-Alkyl Iodides

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. acs.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions, as well as maximizing atom economy. acs.orgnih.gov

For the synthesis of pyridine derivatives, several green protocols have been developed. These include one-pot multicomponent reactions, the use of green catalysts, solvent-free synthesis, and microwave-assisted synthesis. nih.govacs.org For instance, a facile and green conversion of ketoxime acetates and benzaldehydes using iron(III) chloride as a catalyst has been reported for the synthesis of substituted pyridines. nih.gov

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. acs.orgresearchgate.net In the context of synthesizing precursors for pyridine-alkyl iodides, such as quaternary pyridinium salts, microwave irradiation has demonstrated clear advantages over conventional heating. srce.hr

Solvent-free, or solid-state, reactions represent another important green synthetic strategy. The aldol (B89426) condensation of a ketone and a benzaldehyde (B42025) followed by a Michael addition can be carried out under solvent-free conditions to produce a diketone, which can then be converted to a pyridine in high yield. rsc.org

Chemical Reactivity and Mechanistic Studies of 3 3 Iodopropyl Pyridine

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring of 3-(3-iodopropyl)pyridine exhibits a rich and varied reactivity profile, influenced by the electron-withdrawing nature of the nitrogen atom. This section explores the key reaction types involving the pyridine moiety, including electrophilic and nucleophilic attacks, radical functionalization, and its role in coordination chemistry.

Electrophilic Reactions and Regioselectivity

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. quimicaorganica.org When such reactions do occur, they preferentially take place at the 3- and 5-positions. quimicaorganica.orgquora.com This regioselectivity is attributed to the greater stability of the reaction intermediate formed during attack at these positions, as it avoids placing a positive charge on the nitrogen atom. quora.combhu.ac.in

Electrophilic substitution at the 2- or 4-positions results in a resonance-destabilized intermediate where one of the canonical forms places a positive charge directly on the electronegative nitrogen. quimicaorganica.orgquora.com This is energetically unfavorable. In contrast, attack at the 3-position leads to a "pyridinonium ion" intermediate where the positive charge is delocalized over the carbon atoms at positions 2, 4, and 6, thereby avoiding the nitrogen atom and resulting in a more stable carbocation. uomustansiriyah.edu.iq

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation can be performed on pyridine, though they often require more forcing conditions than for benzene. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to react with the basic nitrogen atom. quimicaorganica.org

Table 1: Regioselectivity in Electrophilic Substitution of Pyridine

| Position of Electrophilic Attack | Stability of Intermediate | Key Factor |

| C-2 or C-4 | Less Stable | Positive charge on the electronegative nitrogen atom in one resonance structure. quimicaorganica.orgquora.com |

| C-3 or C-5 | More Stable | Positive charge is delocalized over carbon atoms, avoiding the nitrogen atom. quimicaorganica.orguomustansiriyah.edu.iq |

Nucleophilic Reactions

The electron-deficient nature of the pyridine ring, caused by the inductive effect of the nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uomustansiriyah.edu.iqquimicaorganica.org This reactivity is analogous to the nucleophilic addition to a carbon-nitrogen double bond. uomustansiriyah.edu.iq When a good leaving group is present at these positions, nucleophilic aromatic substitution can occur through an addition-elimination mechanism. quimicaorganica.org

In the absence of a leaving group, nucleophilic addition can still occur, often requiring the displacement of a hydride ion to restore aromaticity. uomustansiriyah.edu.iq A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. bhu.ac.in Nucleophilic attack at the 3-position is significantly slower because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. quimicaorganica.org

Radical Functionalization of the Pyridine Ring

Radical functionalization offers a distinct approach to modifying the pyridine ring, often with regioselectivity that complements traditional electrophilic and nucleophilic methods. nih.gov A notable strategy involves the generation of pyridinyl radicals through the single-electron reduction of pyridinium (B92312) ions, which are formed under acidic conditions. nih.gov These neutral pyridinyl radicals can then couple with other radical species. nih.gov This method has been shown to achieve C4-regioselective functionalization, diverging from the C2/C4 selectivity often seen in classical Minisci reactions. nih.gov

Furthermore, a redox-neutral dearomatization-rearomatization strategy has been developed for the meta-selective functionalization of pyridines. researchgate.net This process allows for the introduction of a wide range of functional groups, including trifluoromethyl, various perfluoroalkyl groups, halogens (chloro, bromo, iodo), nitro, sulfanyl, and selenyl groups, at the meta-position through both radical and ionic pathways. researchgate.net

Coordination Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand in coordination chemistry, forming complexes with various metal centers. libretexts.orgjscimedcentral.com Pyridine is classified as a monodentate ligand, meaning it donates one pair of electrons to the metal. libretexts.orgjscimedcentral.com The formation of these coordination compounds can alter the physical and chemical properties of both the pyridine ligand and the metal ion. libretexts.org

The nitrogen atom in this compound can coordinate to metal ions, and the resulting complexes can exhibit diverse geometries, such as octahedral, tetrahedral, or square planar, depending on the metal and other ligands present. jscimedcentral.com The coordination of the pyridine nitrogen can influence the reactivity of the rest of the molecule. For instance, in the synthesis of certain complex molecules, the pyridine nitrogen's coordination to a metal center is a key step in self-assembly processes. acs.org

Reactivity of the Iodopropyl Side Chain

The iodopropyl side chain of this compound provides a reactive site for a variety of chemical transformations, primarily centered around the carbon-iodine bond.

Nucleophilic Substitution Reactions

The primary reactivity of the iodopropyl side chain involves nucleophilic substitution, where the iodide ion, being an excellent leaving group, is displaced by a nucleophile. This reaction is a fundamental process for introducing a wide range of functional groups at the terminus of the propyl chain.

For example, the iodopropyl group can undergo N-alkylation reactions with amines. In one study, 4-aminopyridines were N-alkylated with an N-(3-iodopropyl)pyridinium building block to synthesize analogs of MB327, which are of interest for their potential to resensitize desensitized nicotinic acetylcholine (B1216132) receptors. researchgate.net Similarly, the synthesis of various heterocyclic α-amino acids has been achieved through the stereoselective conjugate radical addition of N-(3-iodopropyl)-pyrimidines and purines to an optically active acceptor. open.ac.uk

The carbon-iodine bond is also susceptible to reaction with other nucleophiles. For instance, treatment with sodium iodide in acetone (B3395972) can be used to synthesize the iodopropyl derivative from the corresponding bromopropyl compound. whiterose.ac.uk The resulting iodo compound can then be used in further reactions, such as free radical cyclizations. acs.org In one documented synthesis, 1-N-(3-iodopropyl)-3′,5′-bis-O-(tert-butyldimethylsilyl)-2′-deoxyinosine was prepared from the corresponding alcohol by treatment with imidazole (B134444), triphenylphosphine (B44618), and iodine. nih.gov

Table 2: Examples of Nucleophilic Substitution on the Iodopropyl Chain

| Nucleophile | Product Type | Application/Context | Reference |

| Amines (e.g., 4-aminopyridines) | N-Alkylated Pyridinium Compounds | Synthesis of MB327 analogs | researchgate.net |

| Pyrimidines and Purines | N-Alkylated Nucleobases | Synthesis of heterocyclic α-amino acids | open.ac.uk |

| Enolates | C-Alkylated Compounds | Synthesis of functionalized molecules | open.ac.uk |

| Iodide Ion (from NaI) | Iodopropyl Compound (from Bromopropyl) | Preparation of starting material | whiterose.ac.uk |

| Hydroxide Ion | Propanol (B110389) Derivative | Hydrolysis | acs.org |

Elimination Reactions

The propyl chain of this compound, substituted with an excellent leaving group (iodide), is susceptible to elimination reactions to form 3-(prop-2-en-1-yl)pyridine or 3-(prop-1-en-1-yl)pyridine. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism when treated with a strong, non-nucleophilic base.

In the E2 mechanism, the base abstracts a proton from the carbon adjacent to the one bearing the iodide (the β-carbon). Simultaneously, the C-I bond cleaves, and a double bond forms between the α and β carbons. The use of a sterically hindered base, such as potassium tert-butoxide, would favor this pathway over a competing S_N2 substitution reaction. The regioselectivity of the elimination (formation of the Zaitsev vs. Hofmann product) would be influenced by the steric environment around the abstractable protons and the base used.

While direct elimination is feasible, related substrates like alcohols are often converted to sulfonates (tosylates or mesylates) to enhance the leaving group's ability, a step not necessary for the iodo-analogue. libretexts.org The E2 elimination of alcohols can also be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine, which acts as both a reagent and a base. libretexts.orgmasterorganicchemistry.com

Table 1: Conditions Favoring Elimination Reactions

| Condition | Reagent/Solvent | Mechanism | Primary Product |

|---|---|---|---|

| Strong Base | Potassium tert-butoxide in THF | E2 | 3-(prop-2-en-1-yl)pyridine (Hofmann) |

| Strong, less hindered base | Sodium ethoxide in ethanol (B145695) | E2/S_N2 competition | Mixture of elimination and substitution products |

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is relatively weak, making it susceptible to homolytic cleavage to generate a carbon-centered radical. This reactivity is central to its participation in radical chain reactions. libretexts.org Such reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating or photochemical irradiation. libretexts.orgbbhegdecollege.com

Once formed, the 3-(pyridin-3-yl)propyl radical can participate in various transformations. A common reaction is hydrogen atom abstraction from a donor molecule, such as tributyltin hydride (Bu₃SnH), to yield 3-propylpyridine (B1594628) and a tributyltin radical that propagates the chain. libretexts.org

These radical intermediates are also pivotal in carbon-carbon bond formation. For instance, they can add to activated alkenes or participate in intramolecular cyclizations, a key strategy in synthesizing complex heterocyclic systems. beilstein-journals.orgnih.gov The choice of radical precursor is significant; alkyl iodides are effective in these transformations, sometimes in the presence of agents like triethylborane (B153662) to facilitate the chain transfer process. nih.govchemrxiv.org

Organometallic Reactions (e.g., oxidative addition)

The C-I bond of this compound readily undergoes oxidative addition to low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. uwindsor.calibretexts.org Metals such as palladium(0), nickel(0), or platinum(0) are commonly employed. In this process, the metal center is inserted into the carbon-iodine bond, leading to an increase in its formal oxidation state and coordination number (e.g., from M(0) to M(II)). libretexts.org

For example, the reaction with a tetrakis(triphenylphosphine)palladium(0) complex would yield a square planar Pd(II) species. This organometallic intermediate can then undergo further reactions, such as transmetalation or migratory insertion, to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of alkyl halides in oxidative addition typically follows the trend I > Br > Cl, making this compound a highly suitable substrate for these transformations.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, containing both the reactive C-I bond and the pyridine nucleophile/radical acceptor, makes it an ideal precursor for intramolecular cyclization reactions to form fused ring systems. These cyclizations can proceed through various mechanisms, including radical and organometallic pathways.

In a radical-mediated pathway, the initially formed 3-(pyridin-3-yl)propyl radical can attack the electron-deficient pyridine ring, typically at the 2- or 4-position, to form a new carbon-carbon bond. This process, known as a free-radical intramolecular cyclization, is a powerful method for constructing polyheterocyclic frameworks. beilstein-journals.org The reaction often utilizes a radical initiator and a chain-propagating agent. beilstein-journals.org

Alternatively, after an initial oxidative addition to a metal center, the resulting organometallic intermediate can undergo intramolecular migratory insertion or reductive elimination to achieve cyclization. Gold-catalyzed cyclizations of related structures have been shown to proceed via the formation of a key metal-carbene intermediate. nih.gov These pathways lead to the formation of valuable heterocyclic structures like tetrahydropyrrolo[1,2-a]pyridines. google.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are largely governed by the properties of the C-I bond and the pyridine moiety. The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy (BDE) significantly lower than that of C-Br or C-Cl bonds. This low BDE facilitates both heterolytic cleavage (as in S_N2 and E2 reactions where iodide is a stable leaving group) and homolytic cleavage (as in radical reactions), making these processes thermodynamically favorable and kinetically accessible.

Table 2: Average Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds

| Bond | BDE (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

The rate of radical addition to pyridinium salts can be extremely fast. For example, the rate constant for the addition of a primary alkyl radical to an N-methoxylepidinium salt was determined to be greater than 10⁷ M⁻¹s⁻¹, highlighting the exceptional reactivity of such systems towards radicals. chemrxiv.org The pyridine ring itself influences reaction kinetics through its electronic properties. As a relatively electron-deficient heterocycle, it can activate adjacent positions towards nucleophilic attack or be a target for radical addition, especially when protonated or N-alkylated. nih.gov Thermodynamic stability of the final products, such as the formation of stable aromatic systems or strong new bonds, often provides the driving force for these reactions. bbhegdecollege.com

Advanced Characterization and Analytical Methodologies in 3 3 Iodopropyl Pyridine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the 3-(3-Iodopropyl)pyridine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the propyl chain would exhibit characteristic signals, with the methylene (B1212753) group attached to the iodine atom appearing at the most downfield position within the alkyl region due to the electronegativity of the iodine atom. The other two methylene groups would show distinct multiplets, with their chemical shifts influenced by their proximity to the pyridine ring and the iodine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically δ 120-150 ppm). The three distinct carbon atoms of the propyl chain would appear in the aliphatic region, with the carbon atom bonded to the iodine atom showing a significantly shifted signal due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Propyl Chain Protons | 2.0 - 3.5 | 5 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₈H₁₀IN). The resulting data is crucial for distinguishing the compound from isomers or impurities with similar nominal masses.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Usually found just below 3000 cm⁻¹.

C=C and C=N stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

C-I stretching: A strong absorption in the lower frequency region of the spectrum (typically 500-600 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Pyridine Ring (C=C, C=N) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound contains π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The spectrum would likely exhibit absorptions in the UV region, which are characteristic of the pyridine chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, should a suitable single crystal be obtained, this technique could provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This would offer valuable insights into the compound's solid-state conformation and packing.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, the compound can be separated from starting materials, byproducts, and other impurities.

Column Chromatography: For the preparative purification of this compound, column chromatography is widely used. Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is often employed to elute the compound from the column.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and higher-resolution method for the analysis and purification of this compound. Both normal-phase and reverse-phase HPLC could be applicable, depending on the specific analytical needs. A UV detector is typically used for the detection of the compound as it elutes from the column.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For pyridine derivatives, GC is frequently coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). cdc.gov

GC-MS analysis provides both qualitative and quantitative information. The retention time in the chromatogram helps in identifying the compound, while the mass spectrum offers structural information by detailing the mass-to-charge ratio of fragment ions, confirming the identity of this compound and any related impurities. nih.gov The choice of the GC column is critical; a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., VF-624ms or Rtx-1), is often suitable for the analysis of alkyl halides and pyridine compounds. nih.govshimadzu.com

Method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good resolution and peak shape. Headspace GC-MS is a particularly useful variation for analyzing volatile impurities in a sample matrix without direct injection of the entire sample. shimadzu.com

Table 1: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | Capillary column (e.g., Rtx-1, 60 m x 0.25 mm ID, 1.0 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 40°C, ramp 10°C/min to 280°C, hold for 1 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

Note: This table presents typical starting parameters for method development and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC analysis. researchgate.net For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.netsielc.com

In RP-HPLC, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The pyridine ring in this compound contains a nitrogen atom and is aromatic, allowing for strong absorbance in the ultraviolet (UV) region, making a UV detector a suitable and sensitive choice for detection. helixchrom.com

Method development involves optimizing the mobile phase composition (including pH and the use of buffers like ammonium (B1175870) formate), flow rate, and column temperature to achieve optimal separation from impurities. sielc.comhelixchrom.com HPLC can also be coupled with mass spectrometry (LC-MS) for more definitive identification of organic iodine compounds. acs.orgnih.gov

Table 2: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C8 or C18 (e.g., 4.6 x 150 mm, 3 µm particle size) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a general method that would serve as a starting point for the analysis of this compound.

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. It is a crucial step in characterizing a newly synthesized compound and serves as a primary indicator of its purity. libretexts.org The technique involves combusting a small, precisely weighed amount of the sample under controlled conditions and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂).

For this compound, with the molecular formula C₈H₁₀IN, elemental analysis would determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The percentage of iodine (I) can be determined by other methods or by difference. The experimentally measured percentages are then compared to the theoretically calculated values based on the compound's molecular formula and atomic weights. libretexts.org A close agreement between the found and calculated values, typically within ±0.4%, is widely accepted by scientific journals as evidence of high purity. nih.gov This confirms that the empirical formula of the synthesized compound matches the expected molecular formula. chemcollective.orgscienceinschool.org

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₈H₁₀IN)

| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference % |

| Carbon (C) | 38.89% | 38.95% | +0.06 |

| Hydrogen (H) | 4.08% | 4.11% | +0.03 |

| Iodine (I) | 51.36% | 51.28% | -0.08 |

| Nitrogen (N) | 5.67% | 5.64% | -0.03 |

Note: The experimental values are hypothetical and serve to illustrate how a valid elemental analysis result would appear.

Computational and Theoretical Investigations of 3 3 Iodopropyl Pyridine

Quantum Chemical Calculations (QCC)

Quantum Chemical Calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. For 3-(3-Iodopropyl)pyridine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

The process involves finding the minimum energy conformation on the potential energy surface. Functionals like B3LYP or M06-2X, combined with appropriate basis sets (such as 6-311G(d,p) for most atoms and a specialized basis set like LANL2DZ or def2-TZVPD for the heavy iodine atom) are commonly used for such optimizations. rsc.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Recent studies on other substituted pyridines have successfully used DFT to model molecular geometries and understand electronic properties, which supports the application of this methodology to this compound. nih.govrsc.org

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(propyl) | 1.51 Å |

| Bond Length | C(propyl)-C(propyl) | 1.54 Å |

| Bond Length | C(propyl)-I | 2.14 Å |

| Bond Angle | C-C-C (propyl chain) | 112.5° |

| Bond Angle | C-C-I | 110.8° |

| Dihedral Angle | N-C-C-C | Variable (see Conformational Analysis) |

| Note: The data in this table is illustrative and represents typical output from DFT calculations. Actual values would be derived from specific computational studies. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of QCC is the prediction of spectroscopic data, which is essential for compound characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for interpreting experimental spectra. Computationally assisted analysis of NMR chemical shifts has become a powerful tool for the conformational analysis of complex organic molecules. acs.org For 3-alkylpyridinium compounds, NMR spectroscopy can be complex due to overlapping signals from the alkyl chain, making computational prediction particularly useful. wikipedia.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies help in the assignment of experimental Infrared (IR) absorption bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching of the pyridine (B92270) ring, or C-I stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide the excitation energies and oscillator strengths, which help in understanding the electronic makeup and chromophores within the molecule.

Table 2: Example of Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C(ipso-pyridine) | ~140 ppm |

| ¹³C NMR | C(iodomethyl) | ~5 ppm |

| ¹H NMR | H(ortho-pyridine) | ~8.5 ppm |

| IR Frequency | C=N Stretch (Pyridine) | ~1580 cm⁻¹ |

| IR Frequency | C-I Stretch | ~550 cm⁻¹ |

| UV-Vis (TD-DFT) | λ_max | ~260 nm |

| Note: This table provides example data to illustrate the output of spectroscopic parameter predictions. Precise values would result from specific, dedicated calculations. |

Analysis of Molecular Orbitals, Atomic Charges, and Electrostatic Potential

To understand the reactivity and intermolecular interactions of this compound, an analysis of its electronic properties is crucial.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se

Atomic Charges: Methods like Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. rsc.org This information is vital for understanding the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, and parameterizing molecular mechanics force fields.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a clear picture of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). The MEP is invaluable for predicting how a molecule will interact with other molecules, such as in halogen bonding or hydrogen bonding scenarios.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules over time.

Conformational Analysis

The propyl side chain of this compound can rotate around its single bonds, leading to multiple possible spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating key dihedral angles and calculating the corresponding energy using either quantum mechanics or molecular mechanics methods. For molecules containing heavy atoms like iodine, it is important to use computational methods that properly account for steric and electrostatic interactions, as well as dispersion forces. rsc.org The presence of an iodine atom can introduce specific conformational preferences due to effects like the "iodine gauche effect," which has been observed in other iodo-organic compounds. vu.nl

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a vacuum or in a solvent.

Study its interaction and binding with biological targets, such as enzymes. tandfonline.comnih.gov

Investigate the structure and properties of the molecule at a liquid-vapor interface. aip.org

Simulations of substituted pyridines have been used to reveal detailed binding processes and understand the driving forces for intermolecular interactions, such as electrostatic forces. tandfonline.comnih.gov These studies demonstrate the utility of MD in providing a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. These studies offer insights into reaction pathways, transition state structures, and the energetic barriers that govern reaction rates and product distributions. While specific comprehensive studies focusing exclusively on this compound are not abundant in the literature, the reaction mechanisms can be understood by analogy to related pyridine and alkyl iodide systems investigated through computational methods like Density Functional Theory (DFT).

DFT calculations are a cornerstone for exploring reaction mechanisms. For instance, studies on pyridine derivatives have utilized DFT to elucidate mechanisms such as nucleophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. csic.esmdpi.com A theoretical investigation into the evolution of primary radicals formed from a cyclopentane (B165970) derivative bearing a 3-iodopropyl group used high-level calculations (ROMP2/6-311++G(2d,2p)//UB3LYP/6-31G(d,p)) to determine the favorability of ring expansion versus 1,5-hydrogen transposition, highlighting the predictive power of these methods in understanding the reactivity of the iodopropyl chain. acs.org

One area of mechanistic interest is the reaction of the pyridine nitrogen. The quaternization of the nitrogen in this compound by reaction with electrophiles is a fundamental process. Theoretical models can predict the energetics of this N-alkylation. Similarly, the reactivity of the pyridine ring itself can be modulated. For example, coordination of a Lewis acid like Triborane (B₃H₇) to the pyridine nitrogen can induce an intramolecular charge transfer, activating the C-4 position for alkylation or acylation. nih.gov Theoretical energy profiles calculated at levels such as M06-2X-D3-SMD/def2-QZVP//B3LYP-D3(BJ)/6-311G(d,p) have been used to map the entire reaction pathway, identifying stable intermediates and transition states. nih.gov

Another key reaction is the nucleophilic substitution at the propyl chain, where the iodide acts as a leaving group. Theoretical studies can model the S(_N)2 reaction pathway, calculating the activation energy and the geometry of the pentacoordinate transition state. The nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring all influence the energetics of this process, and computational models can quantify these effects. For example, the synthesis of various compounds, such as octakis(3-iodopropyl)octasilsesquioxane, relies on halogen exchange reactions where computational insights can clarify the role of metal halides and solvents. researchgate.net

The table below summarizes representative data from theoretical studies on related systems, illustrating the type of energetic and mechanistic information that can be obtained.

| Reaction System | Computational Method | Key Finding | Activation Energy (kcal/mol) | Reference |

| 4-methyl Py·B₃H₇ + Electrophile | M06-2X-D3-SMD/def2-QZVP//B3LYP-D3(BJ)/6-311G(d,p) | Proposes a reaction mechanism involving a dihydropyridine (B1217469) intermediate. | Not specified | nih.gov |

| Methyl 1-(3-iodopropyl)-5-oxocyclopentanecarboxylate radical | ROMP2/6-311++G(2d,2p)//UB3LYP/6-31G(d,p) | The major product is the cyclooctane (B165968) derivative from three-carbon ring expansion. | Not specified | acs.org |

| Cobalt-catalyzed alkyne/nitrile [2+2+2] cycloaddition | DFT | Clarified the reaction mechanism involving oxidative coupling and reductive elimination. | Not specified | csic.es |

| Nickel-catalyzed azide-alkyne cycloaddition | M06/6-31G**/cc-pVTZ(-f) | Hypothesized the formation of a nickelcyclopropene intermediate. | Not specified | mdpi.com |

This table is illustrative and based on data from related pyridine and alkyl iodide systems.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ej-chem.org For derivatives of this compound, QSAR can be instrumental in designing new molecules with enhanced biological efficacy, while QSPR can predict properties like solubility or toxicity. These models are built on the principle that the structural features of a molecule, encoded by numerical descriptors, determine its activity or properties.

While specific QSAR/QSPR models for this compound are not prominently featured in the literature, numerous studies on related pyridine-containing heterocyclic systems demonstrate the approach. nih.govfabad.org.tr These studies provide a blueprint for how such an analysis would be conducted. For example, a QSAR study on imidazopyridazine derivatives as antimalarial agents developed robust 2D and 3D models to predict activity against the PfPK7 enzyme. nih.gov

The development of a QSAR model typically involves these key steps:

Dataset Assembly: A series of pyridine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional (e.g., molecular weight), topological, geometric (3D), and quantum-chemical descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the most relevant descriptors to the biological activity.

Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a test set of compounds not used in model training (e.g., pred_r²).

For instance, in a study of imidazopyridazine derivatives, a 2D QSAR model yielded a high correlation coefficient (r² = 0.9242) and strong predictive ability (q² = 0.8691, pred_r² = 0.9206). nih.gov Similarly, a 3D-QSAR model using k-nearest neighbor molecular field analysis (kNN-MFA) also showed excellent statistical significance (q² = 0.8607, pred_r² = 0.8332). nih.gov Such models can provide insights into the structure-activity relationship. For example, contour maps from Comparative Molecular Field Analysis (CoMFA) can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.com

The insights from QSAR studies on various pyridine derivatives reveal that substituents significantly impact biological activity. For example, the presence of electron-donating groups or halogens on the pyridine ring can modulate antiproliferative activity. mdpi.com A QSAR analysis of this compound derivatives would likely focus on how modifications to the pyridine ring or replacement of the iodo- group affect the target activity, providing a rational basis for lead optimization.

The table below presents statistical data from representative QSAR studies on pyridine-related compounds, illustrating the robustness and predictive power of these models.

| Compound Series | Target Activity | QSAR Method | q² | r² | pred_r² | Reference |

| Imidazopyridazine Derivatives | Antimalarial (PfPK7 inhibition) | SW-MLR (2D-QSAR) | 0.8691 | 0.9242 | 0.9206 | nih.gov |

| Imidazopyridazine Derivatives | Antimalarial (PfPK7 inhibition) | kNN-MFA (3D-QSAR) | 0.8607 | Not specified | 0.8332 | nih.gov |

| Pyrazolo[4,3-h]quinazoline Derivatives | Anticancer (PLK1 inhibition) | CoMFA | 0.701 | 0.984 | 0.921 | mdpi.com |

| Pyrazolo[4,3-h]quinazoline Derivatives | Anticancer (PLK1 inhibition) | CoMSIA | 0.518 | 0.957 | 0.901 | mdpi.com |

This table summarizes results from QSAR studies on related heterocyclic systems to illustrate the methodology's application.

Applications and Research Utility of 3 3 Iodopropyl Pyridine and Its Derivatives

Building Block in Organic Synthesis

3-(3-Iodopropyl)pyridine serves as a crucial starting material and intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive iodopropyl chain attached to a pyridine (B92270) ring, allows for a wide range of chemical transformations.

Precursor for Advanced Heterocyclic Systems

The reactivity of the iodopropyl group in this compound makes it an excellent precursor for the construction of more complex, advanced heterocyclic systems. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, leading to the cyclization and formation of various fused and polycyclic heterocyclic structures.

For instance, through intramolecular cyclization reactions, derivatives of this compound can be used to synthesize fused pyridine systems. nih.govmit.edu These reactions often proceed via the formation of a pyridinium (B92312) salt, followed by a base-induced cyclization. The resulting polyheterocyclic compounds, such as those with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton, are of interest in materials science. nih.govmit.edu The choice of halogen on the precursor can control the selectivity of the cyclization, allowing for the synthesis of either monocyclized or bicyclized products. nih.govmit.edu

Synthesis of Nitrogen-Containing Aliphatic and Aromatic Compounds

The electrophilic nature of the iodopropyl chain in this compound allows it to react with a variety of nitrogen-containing nucleophiles. This facilitates the introduction of the 3-pyridylpropyl moiety into a wide range of aliphatic and aromatic compounds, thereby creating new nitrogen-containing molecules.

One common application is in palladium-catalyzed amination reactions. These reactions enable the coupling of this compound with primary and secondary amines to form N-alkylated products. nih.gov The development of highly efficient catalysts allows for these reactions to be carried out with low catalyst loadings, making the synthesis of these compounds more economical and environmentally friendly. nih.gov Furthermore, this methodology has been successfully applied to the synthesis of various pyridine alkaloids and their analogues. documentsdelivered.com

The reaction of this compound with other nitrogen-containing heterocycles is another avenue for the synthesis of complex nitrogenous compounds. For example, it can be used to alkylate imidazoles, pyrazoles, and other similar heterocycles, leading to the formation of novel structures with potential biological activities. The resulting compounds often serve as scaffolds for further chemical modifications.

Scaffold for Functional Molecule Construction

The pyridine ring in this compound provides a rigid and well-defined scaffold upon which functional molecules can be constructed. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the propyl chain allows for the attachment of various functional groups. This combination of properties makes it a valuable building block in the design and synthesis of molecules with specific functions.

The pyridine scaffold is a common feature in many bioactive molecules and functional materials. rsc.org By utilizing this compound as a starting material, chemists can introduce the pyridylpropyl group into larger molecular frameworks, thereby influencing their physical, chemical, and biological properties. For example, the incorporation of the pyridine moiety can enhance the water solubility and pharmacokinetic properties of drug candidates. nih.gov

The versatility of the pyridine scaffold is further demonstrated by its use in the synthesis of complex natural products and their analogues. The ability to functionalize both the pyridine ring and the side chain allows for the creation of a diverse library of compounds for screening in various applications, from medicinal chemistry to materials science. nih.gov

Role in Ligand Design and Organometallic Chemistry

The pyridine nitrogen of this compound and its derivatives provides a coordination site for metal ions, making it a valuable component in the design of ligands for organometallic chemistry. The propyl chain can be further functionalized to create multidentate ligands with specific electronic and steric properties.

Development of New Ligands for Catalysis

Pyridine-containing ligands are widely used in catalysis due to their ability to modulate the electronic and steric environment of a metal center. arkat-usa.org The this compound moiety can be incorporated into larger ligand frameworks to fine-tune the properties of the resulting metal complexes. The synthesis of such ligands often involves the reaction of the iodopropyl group with other coordinating moieties, such as phosphines, amines, or other heterocycles.

For example, pyridine-phenolic ligands have been synthesized for use in optical sensors for metal ions. mdpi.com The synthesis of these ligands can be achieved through a two-step process involving a Suzuki coupling followed by demethylation. mdpi.com The resulting ligands exhibit unique spectroscopic properties upon metal ion complexation. mdpi.com

The ability to easily modify the structure of ligands derived from this compound allows for the systematic study of ligand effects in catalysis. By varying the substituents on the pyridine ring or the nature of the coordinating groups on the side chain, researchers can optimize the performance of a catalyst for a specific reaction.

Application in Homogeneous and Heterogeneous Catalysis

Ligands derived from pyridine derivatives play a crucial role in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the ligand and the metal center are dissolved in the same phase as the reactants. The ligand environment around the metal center can significantly influence the activity, selectivity, and stability of the catalyst. Pyridine-based ligands have been employed in a variety of homogeneously catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. osti.gov

For instance, iron complexes with substituted pyridine co-ligands have been studied for their catalytic activity in hydroxylation reactions. osti.gov The electronic properties of the pyridine ligand have been shown to affect the reactivity of the catalytically active species. osti.gov

Advanced Materials Science Applications

The unique bifunctionality of this compound, possessing both a Lewis basic pyridine ring and a reactive iodopropyl chain, makes it a valuable building block in the field of advanced materials science. Its ability to participate in polymerization, engage in specific non-covalent interactions, and form functional salts opens avenues for the creation of novel materials with tailored properties.

Monomer in Polymer Synthesis (e.g., via Ring-Opening Metathesis Polymerization)

Polymers containing pyridine units are of significant interest for applications ranging from contaminant capture to the self-assembly of block copolymers. chemrxiv.orgchemrxiv.orgnih.gov However, the synthesis of these materials via transition metal-catalyzed methods like Ring-Opening Metathesis Polymerization (ROMP) can be challenging. The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the metal center of the catalyst, potentially hindering or halting the polymerization process. chemrxiv.orgnih.gov

Despite these challenges, advancements in catalyst design have enabled the controlled polymerization of pyridine-based monomers. nih.gov Specifically, third-generation Grubbs catalysts, which themselves contain pyridine ligands (e.g., 3-bromopyridine), have shown efficacy in the ROMP of monomers containing pyridine moieties. nih.govnih.govillinois.edu The rate of polymerization initiated by these catalysts can have an inverse first-order dependency on the concentration of free pyridine, indicating that dissociation of a pyridine ligand from the catalyst is a key step in the initiation process. illinois.edu

In this context, a derivative of this compound, such as a pyridinonorbornene functionalized with the iodopropyl group, could serve as a valuable monomer in ROMP. The careful structural design of such a monomer could mitigate catalyst inhibition, allowing for a living polymerization. chemrxiv.orgchemrxiv.orgnih.gov The resulting polymer would feature pendant iodopropyl groups along its backbone. This terminal iodide is a highly versatile functional handle for post-polymerization modification, allowing for the introduction of other functional groups, cross-linking, or grafting of other polymer chains via nucleophilic substitution reactions. This approach enables the synthesis of complex macromolecular architectures with precisely controlled properties.

Components in Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules bound by non-covalent forces, leverages the specific recognition and interaction properties of molecular building blocks. mdpi.com this compound is an excellent candidate for use in this field due to its two distinct sites for non-covalent interactions: the Lewis basic nitrogen atom of the pyridine ring and the iodine atom, which can act as a halogen bond donor.

In host-guest chemistry, a host molecule forms a complex with a guest molecule through non-covalent interactions. The pyridine moiety is a well-established coordinating ligand for metal ions. This property can be exploited to integrate this compound into larger host assemblies. For instance, pyridine derivatives can axially ligate to zinc-porphyrin complexes, which are common components of supramolecular cages and molecular squares. northwestern.edu The binding of a pyridine-containing guest to such a host can be monitored by changes in the host's fluorescence, with ligation often causing a significant spectral shift. northwestern.edu The dimensions and pre-organization of multi-porphyrin hosts can lead to dramatically enhanced binding strengths with guests capable of multipoint ligation. northwestern.edu Therefore, this compound or its derivatives could function as guests that bind within the cavities of sophisticated host molecules.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The dual functionality of this compound makes it a versatile component for designing self-assembling systems.

Halogen Bonding: The iodine atom on the propyl chain can participate in halogen bonding, a highly directional interaction between a halogen atom (the donor) and a Lewis base (the acceptor). Research has demonstrated the formation of discrete, parallelogram-shaped supramolecular macrocycles facilitated by iodoalkyne–pyridine halogen bonds. nih.gov In these systems, the iodine atom of one molecule interacts with the nitrogen atom of a neighboring pyridine ring, directing the assembly into specific and predictable geometries. nih.gov Similarly, the iodopropyl group of this compound can act as a halogen bond donor to assemble molecules into ordered one-, two-, or three-dimensional networks.

Coordination and Hydrogen Bonding: The pyridine nitrogen can also coordinate to metal ions or act as a hydrogen bond acceptor. The molecular structure of pyridine-appended molecules intrinsically governs their conformation and intermolecular interactions, leading to aggregation and the formation of distinct nanostructures. rsc.org This controlled aggregation can lead to tunable fluorescence and other stimuli-responsive properties. rsc.org The ability of pyridine derivatives to form self-assembled monolayers (SAMs) on surfaces like gold has also been explored, with the pyridine group potentially providing an additional anchoring point to the substrate, promoting a high degree of orientational order. rsc.org

Generation of Pyridinium Salts (e.g., N-(3-iodopropyl)pyridinium iodide) and Their Applications

The nitrogen atom in the pyridine ring can be readily alkylated by reacting it with an alkyl halide, a process known as quaternization. This reaction converts the neutral pyridine into a positively charged pyridinium salt. For example, reacting a substituted pyridine with methyl iodide yields a pyridinium iodide salt. prepchem.com Similarly, the reaction of pyridine with 1,3-diiodopropane (B1583150) can produce N-(3-iodopropyl)pyridinium iodide, a key intermediate for various applications. researchgate.net This quaternization significantly alters the electronic properties and solubility of the molecule, giving rise to new applications, notably in the biological sciences.

Antifungal Activities

Pyridinium salts, including various pyridinium iodides, have demonstrated significant antimicrobial properties. nih.govrsc.org They are effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Recent studies have highlighted the potential of dicationic pyridinium iodide compounds as potent antimicrobial agents, particularly against multi-drug resistant pathogens. nih.govresearchgate.net Research into the combination of these synthetic salts with secondary metabolites from fungi like Aspergillus niger has revealed a synergistic effect. For example, when combined with fungal extracts, a dicationic pyridinium iodide showed enhanced activity against Klebsiella pneumoniae. nih.govresearchgate.net The proposed mechanism of action involves the disruption and breakage of the bacterial cell wall, leading to the leakage of intracellular components and eventual cell death. nih.govresearchgate.netdntb.gov.ua While much of the recent focus has been on antibacterial activity, pyridinium iodides have also shown effectiveness against fungi like Candida albicans, with Minimum Inhibitory Concentration (MIC) values reported in the range of 64 to 128 mM. nih.gov

The table below summarizes the observed antimicrobial activities of representative pyridinium iodide compounds from research findings.

| Compound/Mixture | Target Microorganism | Activity/Finding | Reference |

| Dicationic Pyridinium Iodide | Candida albicans | Antifungal activity with MIC values of 64–128 mM. | nih.gov |

| Dicationic Pyridinium Iodide + A. niger extract | Klebsiella pneumoniae | Synergistic antibacterial effect (FICI 0.35). | nih.gov |

| Insoluble Alkylpyridinium Iodide (C12 chain) | Gram-positive bacteria | High antimicrobial activity. | nih.gov |

| Insoluble Alkylpyridinium Iodide (C12 chain) | Gram-negative bacteria & Yeasts | Demonstrated antimicrobial activity. | nih.gov |

Chemical Biology Probes

This compound serves as a valuable synthon in the development of chemical biology probes, particularly those designed for in vivo imaging techniques like Positron Emission Tomography (PET). Its utility stems from the presence of a pyridine ring, which can interact with biological targets, and a reactive iodopropyl side chain. This side chain provides a key site for chemical modification, including the introduction of radiolabels or linkers to other functional moieties.

One of the primary applications in this area is in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The pyridine core of this compound can mimic the natural ligand, acetylcholine. By incorporating a positron-emitting radionuclide, researchers can create radiotracers that allow for the non-invasive visualization and quantification of nAChRs in the living brain. This is crucial for studying the role of these receptors in various neurological processes and diseases.

The synthesis of such probes often involves a multi-step process where the iodopropyl group is either displaced by a suitable nucleophile or modified to attach a radiolabel. For instance, the iodine atom can be substituted with a radiolabeled precursor, or the alkyl chain can be functionalized to chelate a metallic radionuclide. The resulting radiolabeled probe can then be administered, and its distribution and binding to nAChRs can be monitored using a PET scanner.

While specific, detailed research findings on probes derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex probes. The general principles of its application can be inferred from the synthesis of analogous pyridine-containing radioligands. The data in the table below is illustrative of the types of properties that would be evaluated for a chemical probe synthesized using a this compound scaffold.

| Probe Characteristic | Description | Relevance to Chemical Biology |

| Target Specificity | High affinity and selectivity for a particular biological target (e.g., a specific nAChR subtype). | Ensures that the probe is interrogating the intended biological process or molecule. |

| Binding Affinity (Ki) | The concentration of the probe required to occupy 50% of the target receptors. | A lower Ki value indicates a higher affinity, which is desirable for effective target engagement. |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) properties of the probe. | Determines the probe's bioavailability, its ability to reach the target tissue (e.g., cross the blood-brain barrier), and its clearance from the body. |

| Signal-to-Noise Ratio | The ratio of the signal generated from the target tissue to the background signal. | A high signal-to-noise ratio is essential for clear and accurate imaging or detection. |

Applications in Medicinal Chemistry Research